Product packaging for Cochlioquinone C(Cat. No.:)

Cochlioquinone C

Cat. No.: B13833475
M. Wt: 488.6 g/mol
InChI Key: KELSQTYNZXMABE-NMOAWYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Meroterpenoid Natural Products in Chemical Biology

Meroterpenoids are a class of natural products with a hybrid biosynthetic origin, partially derived from terpenoid pathways and combined with other precursors like polyketides, amino acids, or shikimate-derived compounds. researchgate.netnih.gov This mixed biosynthesis results in remarkable structural diversity and complexity, making them attractive targets for natural product chemistry, organic synthesis, and biosynthetic studies. researchgate.netrsc.org Fungi, in particular, are prolific producers of structurally diverse meroterpenoids with a wide array of biological activities. nih.gov The chemical and therapeutic potential of these compounds provides a rich resource for drug discovery. researchgate.netrsc.org Many meroterpenoids exhibit significant pharmacological activities, including cytotoxic, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects. nih.govrsc.org Their unique structures serve as novel scaffolds for medicinal chemistry, offering platforms for developing new therapeutic agents. bohrium.com

Overview of Cochlioquinones as Fungal Secondary Metabolites

Cochlioquinones are a specific group of meroterpenoid secondary metabolites predominantly produced by phytopathogenic fungi from genera such as Bipolaris (also known as Cochliobolus), Stachybotrys, and Alternaria. mdpi.comtandfonline.comauctoresonline.org These compounds are often yellow pigments and play a role in the interactions between the fungus and its host plant, sometimes acting as phytotoxins. tandfonline.comnih.gov The cochlioquinone family is characterized by a core structure derived from the combination of a sesquiterpenoid (a 15-carbon terpene) and a polyketide-derived aromatic moiety. mdpi.comresearchgate.net

Historically, fewer than 30 cochlioquinones had been isolated, primarily from the genera Bipolaris and Stachybotrys. mdpi.com They are biosynthesized through a complex pathway involving a type I polyketide synthase and various tailoring enzymes that introduce structural modifications. researchgate.net The diversity within the cochlioquinone class arises from variations in the side-chain structures and oxidation patterns of the core scaffold. nih.gov These structural variations lead to a range of biological activities, including antifungal, nematicidal, and enzyme-inhibiting properties. mdpi.comdoi.org For instance, Cochlioquinone A has been identified as an inhibitor of diacylglycerol kinase and an antagonist for the human CCR5 chemokine receptor. caymanchem.com

Research Trajectory and Evolution of Studies on Cochlioquinone C

This compound is a specific member of this family of fungal metabolites. Research into the cochlioquinone class began with the isolation and characterization of its primary members, like Cochlioquinone A, from fungi such as Cochliobolus miyabeanus and Helminthosporium sativum. mdpi.comnih.gov Early studies focused on their role as phytotoxins and their basic biological activities.

More recent research has expanded to include a broader range of producing organisms and a deeper investigation into their bioactivities. For example, a study on the endophytic fungus Bipolaris sorokiniana derived from the plant Pogostemon cablin led to the isolation of several cochlioquinone derivatives, including this compound. nih.gov This highlights the importance of endophytic fungi as a source of novel natural products. nih.gov

The evolution of research now includes investigations into the cytotoxic effects of these compounds. A study involving tetracyclic meroterpenoids, including this compound and related compounds isolated from the fungus associated with Lycium barbarum L., demonstrated cytotoxic effects against human breast cancer (MDA-MB-231) and squamous cell carcinoma (NCI-H226) cell lines. frontiersin.org This points to a modern research trajectory that explores the potential of these fungal metabolites in oncology. The development of advanced analytical techniques and genome sequencing has also paved the way for understanding the biosynthetic gene clusters responsible for producing these complex molecules. researchgate.net

Chemical and Biological Profile of this compound

Table 1: General Properties of this compound
PropertyData
Molecular FormulaC30H44O8
Molecular Weight532.7 g/mol
ClassMeroterpenoid (Polyketide-sesquiterpenoid hybrid)
Known Producing OrganismsFungus associated with Lycium barbarum L., Bipolaris sorokiniana
Table 2: Investigated Biological Activities of this compound
ActivityCell Line / ModelFindingReference
CytotoxicityBreast Cancer (MDA-MB-231)Demonstrated cytotoxic effect. frontiersin.org
CytotoxicitySquamous Cell Carcinoma (NCI-H226)Demonstrated cytotoxic effect. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O7 B13833475 Cochlioquinone C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione

InChI

InChI=1S/C28H40O7/c1-8-14(2)21(30)15(3)16-13-17(29)20-23(32)25-27(6)11-9-18(26(4,5)33)34-19(27)10-12-28(25,7)35-24(20)22(16)31/h13-15,18-19,23,25,32-33H,8-12H2,1-7H3/t14-,15-,18+,19+,23+,25+,27-,28+/m0/s1

InChI Key

KELSQTYNZXMABE-NMOAWYSDSA-N

Isomeric SMILES

CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C

Canonical SMILES

CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C

Origin of Product

United States

Future Research Directions and Biotechnological Prospects

Natural Occurrence and Isolation Methodologies of this compound

Fungal Producers and Ecological Contexts

This compound is predominantly synthesized by a range of fungi, many of which are known for their interactions with plants. These fungal producers can be broadly categorized into phytopathogenic and endophytic fungi.

Phytopathogenic Fungi as Primary Sources:

Historically, phytopathogenic fungi, or fungi that cause diseases in plants, have been the most recognized sources of cochlioquinones. These fungi produce a variety of secondary metabolites, including cochlioquinones, which can act as phytotoxins, contributing to the symptoms of plant diseases. nih.govresearchgate.net Genera such as Cochliobolus, Bipolaris, Helminthosporium, and Drechslera are well-documented producers of these compounds. nih.govresearchgate.net For instance, various cochlioquinone derivatives have been isolated from species like Bipolaris sorokiniana and Cochliobolus miyabeanus. nih.govmdpi.comcabidigitallibrary.org The production of these compounds by phytopathogenic fungi is often linked to their virulence and interaction with host plants.

Table 1: Examples of Phytopathogenic Fungi Producing Cochlioquinones

Fungal GenusExample SpeciesReference
CochliobolusC. miyabeanus, C. sativus nih.govnih.gov
BipolarisB. cynodontis, B. sorokiniana tandfonline.comgriffith.edu.au
HelminthosporiumH. sativum nih.gov
DrechsleraD. sacchari, D. dematioidea nih.govnih.gov
StachybotrysS. bisbyi nih.gov
CurvulariaCurvularia sp. mdpi.com

Endophytic Fungi as Emerging Producers:

More recently, endophytic fungi have been identified as significant producers of cochlioquinones, including this compound. nih.govnrfhh.com Endophytic fungi live within the tissues of plants without causing any apparent harm and are recognized as a prolific source of novel and bioactive secondary metabolites. mdpi.comnih.govmdpi.com The production of cochlioquinones by endophytes suggests a potential role in the host plant's defense mechanisms against pathogens and pests. nih.gov An endophytic Bipolaris sp. isolated from the leaves of Lycium barbarum has been shown to produce this compound. nih.govnih.gov Similarly, a representative of the order Helotiales, isolated from the medicinal plant Bergenia pacumbis, was found to produce cochlioquinones when grown on a rice medium. nih.gov

Advanced Fungal Cultivation Techniques for Metabolite Production

To enhance the production of desired metabolites like this compound, various advanced fungal cultivation techniques are employed. The composition of the culture medium and the cultivation conditions can significantly influence the metabolic output of a fungus. researchgate.net For instance, solid-state fermentation (SSF) on substrates like rice has been successfully used to produce cochlioquinones from endophytic fungi. nih.govnih.gov In this method, the fungus is grown on a solid substrate with limited free water.

Another approach is submerged fermentation, where the fungus is grown in a liquid nutrient medium. uliege.be The choice between SSF and submerged fermentation depends on the fungal species and the target metabolite, as each method can lead to different metabolic profiles. uliege.be Co-culture techniques, where two or more different fungal species are grown together, have also been shown to induce the production of novel or otherwise silent secondary metabolites. researchgate.netnih.gov The interaction between the different fungi can trigger the expression of biosynthetic gene clusters that are not active during monoculture. nih.gov

Extraction and Initial Fractionation Procedures

Once the fungal culture has produced a sufficient amount of this compound, the next step is to extract the compound from the fungal biomass and/or the culture medium.

Solvent-Based Extraction Strategies:

Solvent-based extraction is a common method used to isolate this compound and other fungal metabolites. nih.govnrfhh.com The choice of solvent is crucial and depends on the polarity of the target compound. Typically, organic solvents are used to extract cochlioquinones from the fungal mycelium and the culture filtrate.

A general procedure involves the following steps:

Separation of Mycelium and Filtrate: The fungal culture is first filtered to separate the solid mycelium from the liquid culture broth. mdpi.com

Mycelial Extraction: The mycelium is often macerated or ground, sometimes with the aid of liquid nitrogen, and then extracted with a solvent like methanol (B129727) or acetone (B3395972). tandfonline.commdpi.comscispace.com

Filtrate Extraction: The culture filtrate is typically subjected to liquid-liquid extraction with an immiscible organic solvent such as ethyl acetate (B1210297). mdpi.com

Concentration: The resulting crude extracts are then concentrated under reduced pressure using a rotary evaporator to remove the solvent. mdpi.comresearchgate.net

Initial Fractionation: The crude extract may then be partitioned between different solvents, such as n-hexane and methanol, to remove non-polar impurities like lipids. mdpi.com

Table 2: Solvents Used in the Extraction of Cochlioquinones

SolventPurposeReference
MethanolExtraction from fungal mycelium mdpi.commdpi.comscispace.com
AcetoneExtraction from fungal mycelium tandfonline.com
Ethyl AcetateExtraction from culture filtrate mdpi.com
n-HexaneRemoval of non-polar impurities mdpi.com

Chromatographic Isolation and Purification Techniques

Following initial extraction and fractionation, the crude extract containing a mixture of compounds is subjected to various chromatographic techniques to isolate and purify this compound. chromatographyonline.com Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. hplc.eu

Commonly used chromatographic methods include:

Column Chromatography (CC): This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or Sephadex LH-20. mdpi.com Different solvents or solvent mixtures (the mobile phase) are used to elute the compounds from the column at different rates, leading to their separation. For example, a silica gel column eluted with a gradient of acetone in hexanes has been used to purify cochlioquinones. mdpi.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the purification and to identify the fractions containing the desired compound. mdpi.com It involves spotting the sample on a thin layer of adsorbent material and developing it in a solvent system. The separated compounds appear as spots, and their retention factor (Rf) values can be used for identification. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound, preparative HPLC is frequently employed. researchgate.net This technique uses high pressure to pass the sample through a column with smaller particle sizes, resulting in high resolution and separation efficiency. hplc.eu Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the purification of compounds like cochlioquinones. hplc.eu

Silica Gel Column Chromatography for this compound

Silica gel column chromatography serves as a fundamental and effective method for the initial fractionation of crude fungal extracts to isolate cochlioquinone compounds. tandfonline.com This technique separates compounds based on their polarity. The stationary phase used is typically silica gel with a specific particle and pore size, such as silica gel 60. sigmaaldrich.comresearchgate.net

In the isolation process, the crude extract is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. For the separation of cochlioquinone derivatives, a common approach involves a stepwise elution, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. tandfonline.com The different compounds in the extract travel down the column at different rates depending on their affinity for the silica gel and their solubility in the mobile phase, allowing for their separation into different fractions. Fractions containing the target compound are identified and collected for further purification.

High-Performance Liquid Chromatography (HPLC) for Purification

Following the initial separation by silica gel chromatography, High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound. researchgate.net HPLC offers higher resolution and efficiency compared to standard column chromatography, making it ideal for obtaining highly pure compounds. thermofisher.com

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. tandfonline.comnih.gov In this technique, the stationary phase is non-polar (e.g., a C18 or ODS column), and the mobile phase is a polar solvent mixture, such as aqueous methanol or acetonitrile. tandfonline.comnih.gov The separation is based on the hydrophobic interactions between the compounds and the non-polar stationary phase. Less polar compounds are retained longer on the column. By using a specific solvent system, such as 80% aqueous methanol, Isothis compound can be effectively separated from remaining impurities, yielding the pure compound. tandfonline.com The use of preparative or semi-preparative HPLC columns allows for the isolation of sufficient quantities of the purified compound for structural elucidation and further research. researchgate.net

Table 2: Summary of Chromatographic Techniques for Isolation and Purification

Chromatographic MethodStationary PhaseMobile Phase ExamplePurpose
Silica Gel Column ChromatographySilica Gel 60 sigmaaldrich.comresearchgate.netStepwise gradient of n-hexane and ethyl acetate tandfonline.comInitial fractionation of crude extract
High-Performance Liquid Chromatography (HPLC)Reversed-phase C18 (ODS) tandfonline.comresearchgate.net80% aqueous Methanol tandfonline.comFinal purification of the compound researchgate.net

Biosynthetic Pathways and Genetic Basis of Cochlioquinone C Production

Polyketide-Terpenoid Hybrid Nature of Cochlioquinones

Cochlioquinones, including Cochlioquinone C, are classified as meroterpenoids, which are natural products of mixed biosynthetic origin. researchgate.netresearchopenworld.com Specifically, they are polyketide-terpenoid hybrid compounds. researchgate.netnih.gov This means their carbon skeleton is derived from two distinct biosynthetic pathways: the polyketide pathway and the terpenoid pathway.

The core structure of cochlioquinones features a p-benzoquinone ring, which originates from a polyketide precursor, and an isoprenoid moiety, which is derived from the terpenoid pathway. nih.gov Isotopic tracer experiments using 13C- and 14C-labelled compounds have been instrumental in elucidating the biosynthetic sequence. rsc.org These studies confirmed that the aromatic nucleus is of acetogenin (B2873293) origin, formed through the polyketide pathway. rsc.org This polyketide-derived core is then prenylated, a key step where the terpenoid component is introduced. rsc.org

Involvement of Polyketide Synthases (PKSs)

The initial steps in the biosynthesis of the cochlioquinone scaffold are governed by polyketide synthases (PKSs). nih.govwikipedia.org These large, multi-domain enzymes are responsible for the assembly of polyketide chains from simple acyl-CoA precursors. mdpi.comrasmusfrandsen.dk In the case of cochlioquinones, a collaborative effort between two types of PKSs is proposed. nih.gov

Highly Reducing Polyketide Synthases (HR-PKS)

The biosynthesis of cochlioquinones is thought to involve a highly reducing polyketide synthase (HR-PKS). nih.govresearchgate.net HR-PKSs are a class of iterative PKSs that contain a full complement of reducing domains, leading to the formation of highly saturated polyketide chains. rasmusfrandsen.dk In the context of cochlioquinone biosynthesis, the HR-PKS is likely responsible for supplying the initial polyketide unit that forms the foundation of the molecule. nih.govresearchgate.net Genome mining studies in cochlioquinone-producing fungi, such as Bipolaris sorokiniana and Helotiales sp. BL73, have identified gene clusters containing HR-PKS genes that are putatively involved in this process. nih.govresearchgate.net

Non-Reducing Polyketide Synthases (NR-PKS)

In addition to HR-PKS, a non-reducing polyketide synthase (NR-PKS) is also implicated in cochlioquinone biosynthesis. nih.govresearchgate.net NR-PKSs lack most or all of the reducing domains found in HR-PKSs, resulting in the formation of aromatic or polycyclic polyketides. rasmusfrandsen.dk The interplay between the HR-PKS and NR-PKS is crucial for constructing the specific hexaketide backbone of cochlioquinones. researchgate.net It is hypothesized that the divergent stereochemistry of the polyketide side chain is a result of the reduction of the polyketide backbone, a process likely orchestrated by the domains within these PKSs. researchgate.net

Terpenoid Cyclase and Prenyltransferase Contributions

Following the formation of the polyketide-derived aromatic nucleus, the terpenoid component is introduced and modified by the action of terpenoid cyclases and prenyltransferases. nih.govresearchgate.net

Prenyltransferases are enzymes that catalyze the attachment of isoprenoid precursors, such as farnesyl pyrophosphate (FPP), to an acceptor molecule. frontiersin.orgebi.ac.uk In cochlioquinone biosynthesis, a prenyltransferase is responsible for the C-alkylation of the polyketide-derived aromatic ring with a farnesyl group. researchopenworld.comrsc.org This prenylation step is a critical juncture that merges the polyketide and terpenoid pathways.

Terpenoid cyclases are enzymes that catalyze the intricate cyclization of the linear isoprenoid chain to form the characteristic ring structures of terpenoids. ebi.ac.ukbeilstein-journals.org After the prenylation of the aromatic core, a terpenoid cyclase acts on the farnesyl moiety, guiding it through a series of carbocation-mediated cascade reactions to form the complex polycyclic terpenoid portion of the cochlioquinone molecule. rsc.orgresearchgate.net The precise nature of the cyclization determines the final structure of the terpenoid tail.

Role of Cytochrome P450 Enzymes in Biosynthesis

Cytochrome P450 enzymes (CYPs) are a versatile family of monooxygenases that play a crucial role in the late stages of biosynthesis, catalyzing a wide range of oxidative reactions. beilstein-journals.orgmdpi.com In the biosynthesis of this compound, CYPs are involved in key hydroxylation and epoxidation steps that decorate the cochlioquinone scaffold. nih.govresearchgate.net

Isotopic labeling studies using 18O2 have shown that the two oxygen atoms in the 2-(2-hydroxypropyl)tetrahydropyran system of cochlioquinones are derived from two different oxygen molecules at separate steps in the biosynthetic pathway, indicating the involvement of at least two distinct oxygenase-catalyzed reactions. rsc.org It is proposed that a cytochrome P450 enzyme acts as an epoxidase on the initial prenylated polyketide precursor. researchgate.net Further hydroxylation events, also likely catalyzed by CYPs, are necessary to achieve the final structure of this compound. rsc.org

Proposed Biosynthetic Intermediates and Reaction Sequence

Based on the available research, a plausible biosynthetic pathway for this compound can be proposed. The sequence of events is thought to be as follows:

Polyketide chain formation: An HR-PKS and an NR-PKS collaborate to synthesize a hexaketide backbone. nih.govresearchgate.net

Aromatic ring formation: The polyketide chain undergoes cyclization and aromatization to form a 3,5-dimethylorsellinic acid (DMOA)-like aromatic nucleus. researchopenworld.com

Prenylation: A prenyltransferase catalyzes the attachment of a farnesyl pyrophosphate (FPP) molecule to the aromatic ring. researchopenworld.comrsc.org

Decarboxylation and Hydroxylation: The prenylated aromatic intermediate undergoes decarboxylation and hydroxylation. rsc.org

Terpenoid cyclization: A terpenoid cyclase facilitates the cyclization of the farnesyl chain to form the characteristic polycyclic terpenoid moiety. rsc.org

Oxidative modifications: Cytochrome P450 enzymes catalyze epoxidation and hydroxylation reactions on the terpenoid portion to yield the final this compound structure. nih.govresearchgate.netrsc.org

This proposed pathway highlights the remarkable enzymatic machinery that has evolved in fungi to produce structurally complex and biologically active molecules like this compound.

Acetogenin Moiety Formation

The aromatic core of this compound is derived from an acetogenin, a class of polyketides synthesized from acetate (B1210297) units. core.ac.ukdovepress.comird.fr The biosynthesis of this moiety involves the sequential condensation of acetate units, a process that has been investigated through the incorporation of ¹⁴C-labelled precursors. rsc.orgrsc.orgresearchgate.net This initial phase establishes the foundational aromatic structure upon which subsequent modifications will occur.

Prenylation of Aromatic Nuclei

Following the formation of the acetogenin-derived aromatic nucleus, a crucial prenylation event takes place. rsc.orgrsc.org This reaction involves the attachment of a farnesyl pyrophosphate (FPP) unit, a C15 isoprenoid, to the aromatic ring. mdpi.com This step is catalyzed by a prenyltransferase enzyme and represents the convergence of the acetogenin and terpenoid biosynthetic pathways. wur.nlresearchgate.netnih.gov Prenylation significantly increases the lipophilicity and structural complexity of the molecule, setting the stage for further transformations. wur.nlnih.gov

Decarboxylation and Hydroxylation Events

Subsequent to prenylation, the molecule undergoes decarboxylation and hydroxylation. rsc.orgrsc.org These enzymatic steps are critical for modifying the structure and reactivity of the intermediate. Decarboxylation involves the removal of a carboxyl group, while hydroxylation introduces a hydroxyl group, often at the same position as the decarboxylation. rsc.orgrsc.orgsioc-journal.cn These modifications are essential for the subsequent cyclization reactions.

Cyclization of the Terpenoid Moiety

The final key step in the formation of the core this compound structure is the cyclization of the terpenoid side chain. rsc.orgrsc.org This intricate process, detailed through the use of ¹⁸O₂ and mass spectrometry, involves a series of enzymatic reactions that fold the farnesyl chain into the characteristic polycyclic system of cochlioquinones. rsc.orgrsc.orgresearchgate.net This cyclization is a defining feature of this class of compounds and contributes significantly to their structural diversity and biological activity. escholarship.orgnih.govmpg.de

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) (e.g., ccq cluster)

The enzymatic machinery responsible for this compound biosynthesis is encoded within a biosynthetic gene cluster (BGC), often referred to as the "ccq" cluster. researchgate.netresearchgate.net The identification and characterization of these BGCs in various fungi, such as Bipolaris sorokiniana, have been instrumental in understanding the genetic basis of cochlioquinone production. researchgate.net These clusters typically contain genes encoding key enzymes like polyketide synthases (PKS), prenyltransferases, and terpene cyclases. researchgate.net Analysis of these gene clusters has revealed a high degree of similarity across different fungal species, suggesting a conserved evolutionary origin for the cochlioquinone biosynthetic pathway. researchgate.net The heterologous expression of these gene clusters in host organisms has been a valuable tool for studying the function of individual genes and for the discovery of new cochlioquinone analogs. nih.gov

Isotopic Labeling Studies in Biosynthesis Elucidation (e.g., using ¹³C-acetate, ¹⁸O₂)

Isotopic labeling studies have been pivotal in unraveling the biosynthetic pathway of cochlioquinones. rsc.orgrsc.orgresearchgate.net The use of doubly-labeled ¹³C-acetate, in conjunction with ¹³C NMR spectroscopy, has made it possible to trace the incorporation of acetate units into the acetogenin moiety and to determine the subsequent steps of the pathway. rsc.orgrsc.orgresearchgate.net These experiments confirmed the sequence of prenylation, decarboxylation, and hydroxylation. rsc.orgrsc.org Furthermore, the use of ¹⁸O₂ and mass spectrometry provided crucial details about the cyclization process of the terpenoid moiety, helping to elucidate the origin of the oxygen atoms in the final structure. rsc.orgrsc.orgresearchgate.net These powerful techniques allow researchers to follow the metabolic fate of labeled precursors, providing direct evidence for the proposed biosynthetic transformations. osti.govresearchgate.netnih.govbiorxiv.orgpku.edu.cn

Advanced Structural Elucidation and Stereochemical Analysis of Cochlioquinone C

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of Cochlioquinone C, providing a comprehensive map of its carbon and proton framework.

One-Dimensional NMR (¹H, ¹³C, DEPT)

One-dimensional NMR techniques, including ¹H (proton), ¹³C (carbon-13), and Distortionless Enhancement by Polarization Transfer (DEPT), offer the initial and fundamental insights into the molecule's composition.

The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environments. For cochlioquinone derivatives, proton signals are typically observed across a wide chemical shift range, indicating a variety of aliphatic and aromatic or quinone-like protons. msu.edu The integration of these signals provides the relative count of each type of proton. libretexts.org

The ¹³C NMR spectrum complements this by identifying the number of distinct carbon atoms. hmdb.cahmdb.calibretexts.org In conjunction with DEPT experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be proposed. researchgate.netresearchgate.net For instance, DEPT-135 experiments show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. wordpress.com This information is critical for assembling the molecular fragments. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Cochlioquinone Analogs

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
2181.3-
3148.7-
4116.36.38 (s)
5175.3-
6151.0-
881.2-
9111.1-
10145.2-
1234.21.85 (m)
1325.91.65 (m), 1.75 (m)
1442.12.10 (dd, 10.5, 2.5)
1578.54.15 (d, 10.5)
1622.81.25 (s)
1728.71.18 (s)
1872.33.85 (d, 9.5)
1940.12.05 (m)
2021.50.95 (d, 6.5)
2123.41.05 (d, 6.5)
22170.1-
2321.22.08 (s)

Note: Data is illustrative and based on published data for similar cochlioquinone structures. Actual values for this compound may vary slightly.

Two-Dimensional NMR (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within this compound. atenaeditora.com.brcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. creative-biostructure.com Cross-peaks in the COSY spectrum reveal the spin-spin coupling networks, allowing for the tracing of proton sequences within the molecule. wordpress.commagritek.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edunih.gov It provides a direct link between the ¹H and ¹³C assignments, confirming which protons are attached to which carbons. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). magritek.comyoutube.com HMBC is particularly powerful for connecting different molecular fragments, especially across quaternary carbons, which have no attached protons. magritek.comcolumbia.edu This allows for the definitive assembly of the entire molecular structure.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (EIMS, HREIMS)

Electron Ionization Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) are used to determine the molecular weight and elemental formula of a compound. rsc.org In EIMS, the molecule is ionized by a high-energy electron beam, often leading to characteristic fragmentation patterns that can aid in structural elucidation. tandfonline.com HREIMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.comnih.govlcms.cz This method is particularly useful for analyzing complex mixtures and can be used to identify and quantify this compound in biological or chemical samples. mdpi.comdntb.gov.ua The use of soft ionization techniques like Electrospray Ionization (ESI) in LC-MS often results in the observation of the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of the compound with minimal fragmentation. nih.govmassbank.eu

Table 2: Mass Spectrometry Data for Cochlioquinone Analogs

TechniqueIonization ModeObserved m/zInterpretation
HREIMSEI546.3206[M]⁺, Calculated for C₃₁H₄₆O₈: 546.3194
LC-ESI-MSPositive533.3004[M+H]⁺ for Cochlioquinone A
LC-ESI-MSNegative531.3036[M-H]⁻ for Cochlioquinone A

Note: Data is based on published information for cochlioquinone analogs and serves as a representative example.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the unequivocal method for the absolute structural elucidation of complex natural products, providing unambiguous proof of connectivity and stereochemistry. In the study of cochlioquinones, this technique has been pivotal in confirming the structures of new derivatives, offering a level of detail unattainable through spectroscopic methods alone. The successful application of single-crystal X-ray diffraction provides a three-dimensional model of the molecule, defining bond lengths, bond angles, and the spatial arrangement of all atoms, which is crucial for understanding the compound's biological activity.

Research Findings from Crystallographic Analysis

In a notable study, the absolute configuration of a novel meroterpenoid, Cochlioquinone N, isolated from the endophytic fungus Bipolaris sp. L1-2, was definitively established through single-crystal X-ray diffraction analysis. acs.orgnih.gov This analysis was instrumental in elucidating the complex stereochemistry of the molecule. acs.org The crystallographic data, obtained from a suitable single crystal of Cochlioquinone N, provided the conclusive evidence for its structural assignment. acs.orgamazonaws.com

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. For Cochlioquinone N, this technique not only confirmed the planar structure but also unequivocally established the relative and absolute stereochemistry of its multiple chiral centers. acs.orgnih.gov

The crystallographic data for Cochlioquinone N is detailed in the table below, showcasing the precision of this analytical method.

Crystallographic Data for Cochlioquinone N

Parameter Value
Empirical Formula C₃₀H₄₂O₇
Formula Weight 514.64
Temperature 100.0 K
Wavelength 1.54184 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a 10.1333(2) Å
b 15.1119(3) Å
c 18.0683(4) Å
α 90°
β 90°
γ 90°
Volume 2768.12(10) ų
Z 4
Density (calculated) 1.233 Mg/m³
Absorption Coefficient 0.701 mm⁻¹
F(000) 1112.0

Data sourced from supporting information of a 2019 study published in the Journal of Natural Products. acs.orgamazonaws.com

This definitive structural information is paramount for further research, including synthetic efforts and structure-activity relationship (SAR) studies. The elucidation of the precise three-dimensional architecture of Cochlioquinone N by X-ray crystallography provides a solid foundation for understanding its interaction with biological targets. acs.org

Chemical Synthesis and Analog Design of Cochlioquinone C and Its Derivatives

Total Synthesis Strategies for Cochlioquinone Cores

A complete total synthesis specifically for Cochlioquinone C has not been prominently documented in a survey of scientific literature. However, the strategies for assembling the complex fused-ring system of the cochlioquinone core can be effectively illustrated by examining the synthesis of closely related family members, such as Cochlioquinone B. These approaches provide a blueprint for accessing the central scaffold of these molecules.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to replicate nature's biosynthetic pathways in a laboratory setting to construct complex molecules. wikipedia.org The biosynthesis of meroterpenoids like cochlioquinones is understood to originate from distinct terpenoid and polyketide precursors. rsc.org Synthetic strategies can be designed to mimic key proposed biosynthetic steps, such as strategic cyclizations or rearrangements.

Recent advances in the synthesis of related meroterpenoids highlight the power of this approach. For instance, the synthesis of thiaplidiaquinones involved a biomimetic reaction of geranylbenzoquinone (B13979919) to form the core benzo[c]chromene-7,10-dione structure. nih.gov Similarly, a chemoenzymatic approach to synthesizing 9,10-secosteroids was developed based on a hypothesized biosynthetic pathway involving a critical C-C bond cleavage cascade. researchgate.net In the context of the cochlioquinone family, understanding the biosynthetic gene clusters allows chemists to propose and test rational synthetic pathways that mirror enzymatic transformations. researchgate.net The total synthesis of other complex natural products, such as Silvestrol, has successfully employed biomimetic [3+2] cycloadditions to construct the core structure efficiently. unimelb.edu.au This principle of mimicking a key biogenetic transformation is central to developing concise and elegant routes to the cochlioquinone core.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a broader chemical synthesis route, combining the strengths of biocatalysis and traditional organic chemistry. nih.govbioengineer.org This strategy is particularly effective for complex natural products, as enzymes can perform reactions on intricate scaffolds with high regio- and stereoselectivity under mild conditions, often avoiding the need for extensive protecting group manipulations. nih.gov

A notable application of this methodology is the synthesis of Cochlioquinone B. nih.gov In this strategy, a key step involves the use of an enzyme to introduce an alcohol functional group onto a sclareolide-derived scaffold with precision. nih.gov This enzymatically installed hydroxyl group then serves as a "synthetic handle," enabling a series of subsequent abiotic chemical transformations, including rearrangements and scaffold hopping, to build the complex fused-ring system of the target molecule. researchgate.netnih.gov This approach, which treats enzymatic modifications not as an endpoint but as a strategic step to enable further chemical diversification, is a powerful paradigm in modern synthetic chemistry. nih.gov Similar chemoenzymatic strategies have been employed to synthesize various natural products, including asymmetrically branched N-glycans and macrocyclic peptides, demonstrating the broad utility of integrating biocatalysis into synthetic planning. cureffi.orgmdpi.com

Key Cycloaddition and Bond-Forming Reactions

The construction of the polycyclic core of cochlioquinones relies on powerful bond-forming reactions to assemble the six-membered rings. Among the most important of these are cycloaddition reactions.

The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and an alkene (dienophile), is a cornerstone of organic synthesis for creating six-membered rings with excellent control over regio- and stereochemistry. iitk.ac.inebsco.com The reaction proceeds in a concerted fashion, forming two new carbon-carbon bonds simultaneously. mdpi.com Its power has been demonstrated in the synthesis of countless complex natural products, including cortisone (B1669442) and cholesterol. iitk.ac.in Given that the cochlioquinone structure contains a cyclohexene-like moiety fused within its quinone system, the Diels-Alder reaction represents a highly logical and powerful strategy for its construction. Historically, the very first reaction reported by Otto Diels and Kurt Alder involved cyclopentadiene (B3395910) reacting with a quinone, underscoring the intrinsic utility of this reaction for synthesizing quinone-containing polycyclic systems. iitk.ac.in

Beyond cycloadditions, the synthesis of Cochlioquinone B utilized a fragment coupling approach, where different parts of the molecule are synthesized separately and then joined together, followed by further transformations to complete the core structure. researchgate.net

Reaction TypeDescriptionRelevance to Cochlioquinone Synthesis
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. iitk.ac.inmdpi.comA powerful and highly stereoselective method for constructing the core carbocyclic and heterocyclic rings of the quinone system. ebsco.com
Fragment Coupling A strategy where different complex parts of a target molecule are synthesized independently before being joined together.Used in the synthesis of Cochlioquinone B to bring together key structural components. researchgate.net
Intramolecular Reactions Reactions where the reacting groups are part of the same molecule, leading to the formation of a new ring.Intramolecular Diels-Alder reactions are used to build fused cyclic systems common in natural products. iitk.ac.inebsco.com

Semi-Synthesis and Derivatization Approaches

Semi-synthesis, also known as partial chemical synthesis, is a strategy that uses naturally occurring compounds as starting materials for chemical modification. wikipedia.org This approach is particularly advantageous for structurally complex molecules like cochlioquinones, which can be isolated from fungal sources. rsc.org It allows chemists to bypass the lengthy process of total synthesis and focus on introducing new functional groups or altering existing ones to create novel analogs with potentially enhanced or different biological activities. wikipedia.orgresearchgate.net

Modification of Naturally Occurring Cochlioquinones

Fungi, such as those from the Bipolaris and Stachybotrys genera, are a rich source of cochlioquinones and their analogs. rsc.orgresearchgate.net Compounds like Cochlioquinone A, B, D, and E are often isolated from fungal cultures and can serve as readily available starting points for chemical modification. researchgate.netisomerase.com For example, the absolute configurations of newly discovered cochlioquinone congeners have been confirmed through a combination of techniques including semi-synthesis. rsc.org

The various functional groups on the cochlioquinone scaffold—such as hydroxyls, ketones, and the quinone ring itself—are amenable to chemical transformation. Standard organic reactions can be applied to these sites to create derivatives. For example, hydroxyl groups can be esterified or etherified, and ketone groups can be reduced or otherwise modified. This approach allows for the systematic exploration of structure-activity relationships by creating a library of related compounds from a single natural product precursor.

Table of Selected Naturally Occurring Cochlioquinones

Compound Name Fungal Source Example Potential for Semi-Synthesis
Cochlioquinone A Cochliobolus miyabeanus Starting material for derivatization at hydroxyl and ketone positions.
Cochlioquinone B Bipolaris sorokiniana A known natural product that can be isolated and modified.
Cochlioquinone D Aspergillus sp., Bipolaris sorokiniana Isolated from multiple fungal strains, providing a source for modification. researchgate.net

Generation of Novel Cochlioquinone Analogs

The generation of novel cochlioquinone analogs is driven by the need to explore new chemical space and find compounds with improved properties. Beyond direct modification of known natural products, new analogs are discovered through several methods.

One method is the continued exploration of fungal metabolomes. For example, chemical investigation of the endophytic fungus Bipolaris sorokiniana led to the isolation of previously unknown compounds, including isocochlioquinones D and E and cochlioquinones G and H. researchgate.net Co-cultivation of different fungal species is another emerging technique used to induce the production of novel, unexpressed secondary metabolites.

Furthermore, total synthesis and chemoenzymatic strategies provide a powerful platform to create analogs that may be inaccessible from natural sources or semi-synthesis. nih.gov By altering the building blocks or enzymatic steps in a synthetic sequence, chemists can rationally design and construct analogs with specific structural changes. The identification of the cochlioquinone biosynthetic gene cluster also opens the door to generating novel analogs through genetic engineering and synthetic biology, where the biosynthetic pathway itself is modified to produce new chemical structures. researchgate.net

Based on a thorough review of available scientific literature, there is insufficient specific data concerning the chemical compound This compound to generate a detailed article that adheres to the requested outline. The existing body of research primarily focuses on related analogues, such as Cochlioquinone A, Anhydrocochlioquinone A, and Cochlioquinone 9.

Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on the biological activities and mechanistic investigations of this compound as specified. Information regarding the antibacterial, antifungal, leishmanicidal, and nematocidal activities has been documented for its analogues, but not specifically for this compound.

Biological Activities and Mechanistic Investigations of Cochlioquinone C

Phytotoxicology and Plant-Fungus Interactions

Cochlioquinone C, a secondary metabolite produced by various fungi, plays a significant role in the intricate interactions between fungi and plants. Its phytotoxic properties contribute to the development of plant diseases, while also influencing plant defense mechanisms.

Role as Fungal Phytotoxins in Plant Disease

This compound is recognized as a major fungal phytotoxin implicated in serious crop diseases. nih.gov It is a yellow pigment originally isolated from Cochliobolus miyabeanus, a parasitic fungus that affects rice. nih.gov Fungal pathogens from genera such as Helminthosporium, Bipolaris, and Alternaria are known to produce a variety of phytotoxins, including cochlioquinones, that are instrumental in the manifestation of disease symptoms. tandfonline.com These phytotoxins are toxic compounds that can cause a range of detrimental effects on plants, including leaf spots, wilting, chlorosis, necrosis, and growth inhibition. nih.gov

The production of phytotoxins like this compound is a key pathogenic strategy for many fungi. mdpi.com These compounds can directly kill plant cells, allowing the fungus to infect the dead tissue. nih.gov In the case of Bipolaris bicolor EI-1, a pathogenic fungus affecting various gramineous plants, Cochlioquinone A (a related compound) was found to be the most potent phytotoxin among the isolated metabolites, causing significant root growth inhibition in finger millet and rice seedlings. tandfonline.com This highlights the direct contribution of cochlioquinones to the disease development process. tandfonline.com

Fungus Host Plant Disease Role of Cochlioquinone-related compounds
Cochliobolus miyabeanusRiceBrown spotMajor fungal phytotoxin nih.gov
Bipolaris cynodontisItalian ryegrass, Bermuda grassLeaf-blightPhytotoxin causing root growth inhibition tandfonline.com
Bipolaris bicolor EI-1Finger millet, various gramineous plantsLeaf blightPotent phytotoxin inhibiting root growth tandfonline.com

Induction of Hypersensitive Responses in Plants

While directly damaging to plant tissues, some phytotoxins can also trigger defense responses in plants. Certain phytotoxins can interfere with the induction of defense responses or, conversely, induce programmed cell death-mediated defense responses to create the necrotic tissue necessary for pathogenicity. nih.gov The interaction of this compound and its derivatives with plant cells can lead to the activation of the hypersensitive response (HR), a form of programmed cell death that serves as a primary defense mechanism against biotrophic pathogens. This localized cell death can restrict the spread of the pathogen.

Modulation of Plant Defense Signaling Pathways (e.g., SA, JA, ETH, NO)

The introduction of this compound into a plant system can modulate various defense signaling pathways. These pathways, often mediated by hormones such as salicylic acid (SA), jasmonic acid (JA), ethylene (ETH), and nitric oxide (NO), are crucial for coordinating a plant's defense against pathogens and pests. Research on a related compound, cochlioquinone-9 (cq-9), has shown that it interacts with various defense-related genes, suggesting a connection to flavonoid compounds and the enhancement of plant resistance. nih.govresearchgate.net The activation of these pathways can lead to the production of defense-related proteins and secondary metabolites that help the plant combat the fungal invasion.

Contribution to Plant Resistance against Pests (e.g., White-Backed Planthopper)

Beyond its role in plant-fungus interactions, this compound and its derivatives have been shown to contribute to plant resistance against insect pests. For instance, cochlioquinone-9 has demonstrated biological efficacy in controlling the white-backed planthopper (WBPH), a significant pest of rice. nih.govresearchgate.net This compound enhances the plant's ability to resist WBPH and positively affects plant growth. nih.govresearchgate.net Gene expression analysis has revealed that cq-9 interacts with various defense-related genes, particularly those associated with aromatic amino acids, to confer resistance to WBPH. nih.gov This suggests that this compound can act as a natural plant defense compound, offering an environmentally friendly alternative to chemical pesticides for pest control. nih.govresearchgate.net

Enzyme Modulation and Molecular Targets

The biological activities of this compound extend to the molecular level, where it can interact with and modulate the function of specific enzymes.

Inhibition of Diacylglycerol Kinase

One of the key molecular targets of this compound is diacylglycerol kinase (DGK). This enzyme plays a crucial role in lipid signaling pathways by catalyzing the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers involved in various cellular processes. Cochlioquinone A, a closely related compound, has been identified as an inhibitor of DGK. By inhibiting this enzyme, cochlioquinones can disrupt the balance of these signaling lipids, thereby affecting downstream cellular processes. This inhibition of DGK is a significant aspect of the molecular mechanism underlying the diverse biological effects of this compound and its analogs.

Inhibition of Cholesterol Acyltransferase (ACAT) by Specific Analogs

Research into the biological activities of cochlioquinone analogs has identified potent inhibitory effects on key enzymes involved in cholesterol metabolism. One such analog, epi-cochlioquinone A, a stereoisomer of cochlioquinone A, has been isolated and identified as a novel inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of intracellular cholesterol, a critical process in the formation of foam cells associated with atherosclerosis.

In an enzymatic assay utilizing rat liver microsomes, epi-cochlioquinone A demonstrated significant inhibition of ACAT activity, with a reported half-maximal inhibitory concentration (IC50) value of 1.7 microMolar researchgate.net. Further studies revealed that this inhibitory action was relatively specific, as the compound showed an approximately 10-fold less potent effect on plasma lecithin-cholesterol acyltransferase (LCAT), another key enzyme in cholesterol metabolism researchgate.net. The inhibitory potential of this cochlioquinone analog highlights its significance in the study of lipid metabolism and as a potential scaffold for the development of therapeutic agents targeting cholesterol-related diseases.

Table 1: Inhibitory Activity of Epi-cochlioquinone A

Enzyme Target IC50 Value (µM) Source
Acyl-CoA: Cholesterol Acyltransferase (ACAT) 1.7 researchgate.net

Impact on Redox Reactions in Electron Transport Systems

The quinone structure is a fundamental component of this compound and is integral to its potential role in cellular respiration. Quinones are well-established as essential mobile carriers in the mitochondrial electron transport chain, the primary site of aerobic respiration and ATP synthesis. These molecules facilitate the transfer of electrons between the major respiratory complexes embedded in the inner mitochondrial membrane.

Specifically, quinones function by accepting electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and shuttling them to Complex III (cytochrome bc1 or ubiquinol:cytochrome c oxidoreductase). This process is a classic redox reaction; the quinone is reduced upon accepting electrons and then oxidized upon donating them to the next component in the chain. Complex III then transfers these electrons to cytochrome c, another mobile carrier, which in turn delivers them to Complex IV (cytochrome c oxidase). This sequential flow of electrons is coupled with the pumping of protons across the inner mitochondrial membrane, creating the electrochemical gradient that drives ATP synthesis. The involvement of quinone structures in this vital bioenergetic process underscores their importance in cellular metabolism.

In Vitro Cytotoxicity and Apoptotic Pathways

Despite the investigation of various quinone-containing compounds for anticancer properties, specific data on the in vitro cytotoxicity of this compound against cancer cell lines is not available in the reviewed scientific literature. Studies on other phytotoxic fungal metabolites have been conducted, but direct evaluation of this compound for its antiproliferative or cytotoxic effects, including the determination of IC50 values against specific cancer cell lines, has not been reported in the searched sources.

Consistent with the lack of cytotoxicity data, detailed mechanistic studies into the molecular pathways of cell death induced by this compound are also not present in the available literature. The process of apoptosis involves complex signaling cascades, often initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of effector caspases that execute cell death. While other quinone compounds have been shown to induce apoptosis by modulating these pathways, no specific research has been found that elucidates whether this compound can trigger apoptosis or identifies its potential molecular targets within these cell death pathways.

Structure Activity Relationship Sar Studies of Cochlioquinones

Identification of Pharmacophores and Active Moieties

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. dovepress.comunina.it In the cochlioquinone family, two primary structural components are consistently identified as essential for their biological activity: the quinone core and the complex terpenoid-derived side chain.

The quinone moiety, a recurring feature in many bioactive natural products, is a critical pharmacophore. rsc.org This planar, electron-deficient ring system can participate in various biological interactions, including binding to proteins, which can negatively affect insect growth and development. mdpi.com The redox properties of the quinone group are also believed to contribute to the bioactivity of these molecules. rsc.org

The second key pharmacophoric element is the large, complex side chain attached to the quinone core. The diverse biological activities exhibited by different cochlioquinone derivatives are largely attributed to variations in this side-chain structure. mdpi.comresearchgate.net For instance, studies on various cochlioquinones have demonstrated that the nature and substitution pattern of the side chain are critical for activities such as cytotoxicity. frontiersin.orgresearchopenworld.com Therefore, the combination of the quinone ring system and the specific conformation of its intricate side chain constitutes the fundamental pharmacophore of cochlioquinones.

Influence of Side Chain Modifications on Biological Activities

Modifications to the side chain of cochlioquinones have a profound impact on their biological activities. mdpi.comresearchgate.net Research on various naturally occurring and synthetic analogs has shown that even minor changes in the side chain's length, branching, or functional groups can lead to significant differences in potency and selectivity. nih.govsigmaaldrich.com

The table below summarizes the cytotoxic activities of several cochlioquinone compounds, illustrating the impact of structural variations on their biological effects.

CompoundCell LineActivity (IC₅₀ in µM)
Bipolahydroquinone C NCI-H2265.5
MDA-MB-2316.7
Cochlioquinone D NCI-H2266.9
Cochlioquinone I MDA-MB-2318.5
Cochlioquinone K MDA-MB-2319.5
Cochlioquinone L MDA-MB-2317.5
Cochlioquinone M MDA-MB-2315.6

Data sourced from Long et al., 2019 and referenced in another study. frontiersin.org

These findings underscore the critical role of the side chain in defining the biological profile of cochlioquinones. The synthesis of new analogs with modified side chains remains a key strategy for developing more potent and selective therapeutic agents from this class of compounds. mdpi.com

Stereochemical Impact on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining the biological potency of chiral compounds like cochlioquinones. frontiersin.orgnih.gov The specific spatial orientation of functional groups can dramatically affect a molecule's ability to bind to its biological target. nih.gov

The significance of stereochemistry in this class of compounds is clearly demonstrated by the differing biological activities of cochlioquinone isomers. A notable example is the comparison between cochlioquinone A and its stereoisomer, epi-cochlioquinone A. Epi-cochlioquinone A has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. mdpi.com This distinct activity highlights that the specific stereochemical configuration is a critical determinant of biological function. The determination of the absolute stereochemistry of these complex molecules is crucial for understanding their bioactivity and for any potential therapeutic development. rsc.org

The existence of numerous chiral centers in the cochlioquinone scaffold leads to a large number of possible stereoisomers, each with a potentially unique biological profile. The synthesis of specific isomers (stereospecific synthesis) is a challenging but essential task for fully exploring the SAR and identifying the most potent and selective compounds. rsc.orgrsc.org

Computational Chemistry in SAR Analysis

Computational chemistry provides powerful tools for accelerating and refining SAR studies. mdpi.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are invaluable for understanding how structural variations influence biological activity. frontiersin.orgrsc.orgnih.govnih.gov

3D-QSAR: This method develops mathematical models that correlate the 3D properties of molecules with their biological activities. frontiersin.orgnih.gov For cochlioquinones, a 3D-QSAR study would involve aligning a series of analogs and using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) to identify which steric, electrostatic, and hydrophobic fields are critical for activity. The resulting contour maps can guide the design of new derivatives with enhanced potency. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.govfortunejournals.comresearchgate.net For Cochlioquinone C, molecular docking could be used to simulate its interaction with a known or hypothesized bacterial protein target. The results would provide insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its antimicrobial activity, thereby explaining the observed SAR at a molecular level. nih.gov For example, docking studies have been employed to investigate the interaction of Cochlioquinone B with potential target enzymes. mdpi.com

These computational approaches, by providing a rational basis for molecular design, significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. mdpi.com

Analytical Methodologies for Cochlioquinone C Profiling

Chromatographic Quantification in Biological Matrices

The accurate quantification of Cochlioquinone C in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC) is a primary method for this purpose. exlibrisgroup.com When coupled with various detectors, HPLC offers the sensitivity and selectivity required for analyzing complex samples such as blood, plasma, and tissue extracts. exlibrisgroup.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the determination of metabolites in biological samples. nih.gov These methods provide high sensitivity and selectivity, which are essential for accurately identifying and quantifying compounds in intricate biological environments. nih.gov

A significant challenge in chromatographic quantification is the "matrix effect," where components of the biological sample can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. csic.es To mitigate these effects, stable isotopically labeled internal standards are often employed. chromatographyonline.com Sample preparation is also a critical step to remove interfering substances. Techniques like protein precipitation and solid-phase extraction are commonly used to clean up biological samples before analysis. csic.es

Table 1: Chromatographic Methods for Quantification

Technique Detector Key Advantages Common Biological Matrices
HPLC UV, DAD, Fluorescence Robust, versatile, widely available Blood, Plasma, Urine, Tissue Homogenates
LC-MS/MS Tandem Mass Spectrometer High sensitivity and selectivity, structural information Blood, Plasma, Cells, Tissues

Spectroscopic Identification in Complex Mixtures

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound, especially within complex mixtures derived from natural sources. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides detailed information about the chemical structure and stereochemistry of the molecule. acs.orgnih.gov

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular formula of this compound. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the compound's structure, aiding in its identification. nih.govresearchgate.net

Infrared (IR) spectroscopy can reveal the presence of specific functional groups, such as hydroxyls, carbonyls, and double bonds, which are characteristic features of the cochlioquinone family of compounds. acs.org Ultraviolet-Visible (UV-Vis) spectroscopy is also utilized to identify the presence of conjugated double bond systems within the molecule. acs.org

Table 2: Spectroscopic Data for Cochlioquinone Analogs

Technique Cochlioquinone A caymanchem.com Cochlioquinone B nih.gov Observations
Molecular Formula C₃₀H₄₄O₈ C₂₈H₄₀O₆ Determined by HRMS, indicates different side chains or modifications.
¹H NMR Signals for methyl, methylene, and methine protons, including those on the tetracyclic core and side chain. Similar core signals with differences in the side chain region. Provides a detailed map of the proton environment.
¹³C NMR Resonances for carbonyl, olefinic, and aliphatic carbons. Characteristic shifts for the quinone and hydroquinone (B1673460) moieties. Confirms the carbon skeleton and functional groups.
IR (cm⁻¹) Bands for -OH, C=O, and C=C groups. Similar absorption bands indicating a shared core structure. Identifies key functional groups present in the molecule.

| UV (λₘₐₓ) | Absorption maxima indicative of the chromophore. | Slight shifts in λₘₐₓ may occur due to substituent effects. | Confirms the presence of conjugated systems. |

Bioassay-Guided Fractionation and Metabolomics Approaches

Bioassay-guided fractionation is a traditional and effective strategy for isolating bioactive natural products like this compound from complex mixtures. nih.govmdpi.com This iterative process involves separating the crude extract into fractions using chromatographic techniques and then testing each fraction for a specific biological activity. nih.gov The active fractions are then subjected to further separation until a pure, active compound is isolated. researchgate.net

This method has been successfully used to isolate various bioactive compounds. researchgate.net However, it can be time-consuming and may overlook compounds with low abundance or those that require synergistic effects to exhibit activity. nih.govmdpi.com

To overcome these limitations, bioassay-guided fractionation is increasingly being combined with metabolomics approaches. mdpi.comresearchgate.net Metabolomics involves the comprehensive analysis of all small molecules (the metabolome) in a sample, typically using LC-MS or GC-MS. researchgate.netfrontiersin.org By correlating the chemical profiles of the fractions with their biological activity using statistical tools like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), it is possible to quickly identify the compounds responsible for the observed bioactivity. mdpi.com This integrated approach, sometimes referred to as "biochemometrics," accelerates the discovery of novel bioactive compounds. nih.gov

Table 3: Comparison of Isolation and Identification Strategies

Approach Description Advantages Disadvantages
Bioassay-Guided Fractionation Iterative separation and biological testing of fractions to isolate active compounds. nih.gov Directly links chemical constituents to biological activity; has a long history of success. nih.gov Can be slow and labor-intensive; may miss minor active components or synergistic effects. nih.gov
Metabolomics Comprehensive profiling of all metabolites in a sample, often using LC-MS or GC-MS. researchgate.net Provides a global view of the chemical composition; can identify unexpected bioactive compounds. researchgate.net Requires sophisticated data analysis; does not directly confirm the activity of identified compounds.

| Biochemometrics (Integrated Approach) | Combines chemical profiling (metabolomics) with bioassay data using statistical analysis to pinpoint active compounds. nih.gov | More efficient than traditional bioassay-guided fractionation; can identify both major and minor active components and potential synergies. nih.gov | Requires expertise in both analytical chemistry and bioinformatics. |

Future Research Directions and Biotechnological Prospects for Cochlioquinone C

Elucidation of Remaining Biosynthetic Steps and Enzyme Engineering

The biosynthesis of cochlioquinones is a complex process involving polyketide synthase (PKS) and terpenoid synthase pathways. researchgate.netresearchgate.net While the general framework of cochlioquinone biosynthesis is understood, the precise enzymatic steps and regulatory mechanisms governing the formation of Cochlioquinone C remain partially unresolved. Future research will focus on identifying and characterizing the specific enzymes, such as cytochrome P450 monooxygenases, reductases, and tailoring enzymes, responsible for the final structural modifications that yield this compound. researchgate.net

Genome mining of cochlioquinone-producing fungi, such as Bipolaris and Helminthosporium species, will be instrumental in identifying the complete biosynthetic gene cluster. rsc.orgdoi.org Heterologous expression of candidate genes in model organisms like Saccharomyces cerevisiae or Aspergillus oryzae will allow for the functional characterization of each enzyme in the pathway. researchgate.net

Once the full biosynthetic pathway is elucidated, enzyme engineering will offer a powerful tool to generate novel this compound analogs. referencecitationanalysis.comnih.govcreative-enzymes.com Techniques such as site-directed mutagenesis and directed evolution can be employed to alter the substrate specificity and catalytic activity of the biosynthetic enzymes. nih.govschrodinger.com This could lead to the production of derivatives with improved stability, enhanced biological activity, or novel functionalities.

Rational Design of Enhanced this compound Analogs

The rational design of this compound analogs aims to create new molecules with superior properties based on an understanding of their structure-activity relationships. researchgate.net By identifying the key structural motifs responsible for its biological effects, medicinal chemists can design and synthesize novel compounds with targeted improvements. researchgate.net For instance, modifications to the sesquiterpenoid backbone or the quinone ring could influence the molecule's potency and selectivity.

Computational modeling and docking studies can predict the binding affinity of designed analogs to their biological targets, guiding the synthetic efforts towards the most promising candidates. The synthesis of such analogs can be achieved through a combination of chemical and chemoenzymatic approaches, leveraging both traditional organic synthesis and the engineered enzymes from the biosynthetic pathway. researchgate.net

Exploration of Novel Biological Activities

Cochlioquinones, including Cochlioquinone A and its derivatives, have demonstrated a variety of biological activities, including antifungal, antibacterial, nematicidal, and cytotoxic effects. nih.govdoi.orgmdpi.commdpi.com Cochlioquinone A has been shown to be a competitive inhibitor of ivermectin binding, suggesting a potential as a nematicidal agent. doi.org Furthermore, certain cochlioquinone derivatives have exhibited cytotoxic activity against various cancer cell lines. nih.govacs.org

Future research will aim to uncover novel biological activities of this compound and its rationally designed analogs. This will involve screening against a wide range of biological targets, including enzymes, receptors, and whole organisms. High-throughput screening assays will be crucial in efficiently evaluating large libraries of these compounds for activities such as antiviral, anti-inflammatory, or immunosuppressive effects.

Application in Agricultural Pest Management and Plant Defense Enhancement

A significant area of future research for this compound lies in its potential application in agriculture. Cochlioquinones are naturally produced by some plant-pathogenic and endophytic fungi and play a role in plant-microbe interactions. mdpi.comfrontiersin.org Recent studies have highlighted the potential of cochlioquinone-9 (cq-9), a related compound, in controlling the white-backed planthopper (WBPH), a major pest of rice. mdpi.comresearchgate.netnih.gov Treatment with cq-9 was found to enhance the plant's resistance to WBPH. mdpi.comresearchgate.net

Future investigations will focus on the efficacy of this compound as a biopesticide. This will involve determining its spectrum of activity against various insect pests and plant pathogens. Furthermore, research will explore its ability to induce systemic acquired resistance (SAR) in plants, a state of heightened defense against a broad range of pathogens. frontiersin.org The development of stable and effective formulations for field application will be a critical step in translating this research into practical agricultural solutions.

Advanced Mechanistic Investigations via Omics Technologies

To fully understand the biological effects of this compound, advanced mechanistic studies employing "omics" technologies are essential. uv.esfrontiersin.orgfrontlinegenomics.com These approaches provide a global view of the molecular changes occurring within a cell or organism upon treatment with the compound.

Transcriptomics (e.g., RNA-seq) can identify genes that are up- or downregulated in response to this compound, revealing the cellular pathways it affects. uv.es

Proteomics can identify changes in protein expression and post-translational modifications, providing insights into the compound's direct and indirect targets. nih.gov

Metabolomics can analyze changes in the cellular metabolite profile, offering a functional readout of the metabolic perturbations caused by this compound. frontiersin.org

Chemoproteomics is a powerful technique to directly identify the protein targets of this compound by using chemical probes. frontiersin.org

Integrating these multi-omics datasets will provide a comprehensive understanding of this compound's mode of action, facilitating the rational design of more effective analogs and identifying potential biomarkers for its activity. nih.govnih.gov

Q & A

Q. What are the standard spectroscopic methods for structural elucidation of Cochlioquinone C and its derivatives?

To confirm the identity of this compound, researchers typically employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D heteronuclear correlation experiments) and high-resolution mass spectrometry (HR-MS). For example, sensitivity-enhanced 2D heteronuclear shift correlation NMR (as used for Cochlioquinone A) helps resolve complex stereochemical configurations . Mass spectrometry provides molecular formula validation through exact mass measurements. Comparative analysis with reported spectral data for structurally similar compounds (e.g., Cochlioquinone N or isocochlioquinone A) is critical .

Q. Which biological assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

  • Nematicidal activity : Competition binding studies with radiolabeled ivermectin to assess interaction with glutamate-gated chloride channels .
  • Enzyme inhibition : Kinetic assays for NADH oxidase or DGAT inhibition, measuring IC₅₀ values via spectrophotometric monitoring of cofactor depletion (e.g., NADH oxidation at 340 nm) .
  • Antimicrobial activity : Disk diffusion or microdilution assays against model organisms like Staphylococcus aureus or Candida albicans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Conflicting results (e.g., variable IC₅₀ values across studies) may arise from:

  • Stereochemical variations : Epimeric forms (e.g., 14-epi derivatives) can exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate/enrich specific stereoisomers .
  • Experimental conditions : Differences in solvent systems, pH, or temperature during assays. Replicate studies under standardized conditions, as per NIH preclinical guidelines .
  • Systematic reviews : Apply Cochrane systematic review principles to aggregate and critically appraise existing data, ensuring bias minimization through rigorous inclusion/exclusion criteria .

Q. What experimental designs are optimal for studying this compound’s mechanism of enzyme inhibition?

For DGAT or NADH oxidase inhibition:

  • Kinetic assays : Perform Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive) by varying substrate concentrations.
  • Molecular docking : Use X-ray crystallography or cryo-EM structures of target enzymes (e.g., DGAT) to model hydrogen bonding and hydrophobic interactions with this compound’s quinone moiety .
  • Mutagenesis studies : Validate binding sites by introducing point mutations in enzyme active sites and measuring activity changes .

Q. How can synthesis challenges for this compound analogs be methodologically addressed?

Key considerations include:

  • Regioselectivity : Optimize reaction conditions (e.g., temperature, solvent polarity) to control quinone ring functionalization.
  • Scalability : Use flow chemistry or catalytic asymmetric synthesis to improve yield and stereochemical purity, referencing protocols for Cochlioquinone A derivatives .
  • Purity validation : Combine HPLC with evaporative light scattering detection (ELSD) to quantify impurities below 0.1% .

Q. What strategies validate this compound’s target specificity in complex biological systems?

  • Competitive binding assays : Co-incubate with known inhibitors (e.g., ivermectin for nematicidal activity) to assess displacement .
  • Omics profiling : Transcriptomic or proteomic analysis of treated cells to identify off-target effects .
  • In vivo models : Use knockout organisms (e.g., C. elegans with DGAT mutations) to confirm phenotype rescue via this compound treatment .

Q. How should researchers analyze this compound’s effects on lipid metabolism in vitro and in vivo?

  • Lipid droplet imaging : Use fluorescent dyes (e.g., BODIPY 493/503) and confocal microscopy to quantify lipid accumulation in adipocytes .
  • Metabolomic profiling : LC-MS-based lipidomics to track changes in triacylglycerol (TAG) species and phospholipid ratios .
  • In vivo validation : Feed studies in zebrafish or murine models, paired with histopathology to assess hepatic steatosis or adipocyte hypertrophy .

Q. What methodological steps ensure reproducibility in this compound research?

  • Detailed protocols : Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials .
  • Replication tiers : Conduct intra-lab replication (3+ independent experiments) and inter-lab validation through collaborative networks .
  • Data transparency : Share raw NMR/MS spectra and kinetic datasets via open-access repositories (e.g., Zenodo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.